molecular formula C22H32FNO2 B1139402 Glucagon receptor antagonists 3 CAS No. 202917-17-7

Glucagon receptor antagonists 3

Katalognummer B1139402
CAS-Nummer: 202917-17-7
Molekulargewicht: 361.49
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucagon receptor antagonists-3 is a highly potent glucagon receptor antagonist . The glucagon receptor is a 62 kDa protein that is activated by glucagon and is a member of the class B G-protein coupled family of receptors . Glucagon receptor antagonists have been considered as glucose-lowering therapy in type 2 diabetes patients .


Molecular Structure Analysis

The glucagon receptor is a 62 kDa protein that is activated by glucagon . It is a member of the class B G-protein coupled family of receptors, coupled to G alpha i, G s and to a lesser extent G alpha q . The structure of the human GCGR in complex with the antagonist MK-0893 has been reported . The antagonist was found to bind to an allosteric site outside the seven transmembrane (7TM) helical bundle in a position between TM6 and TM7 extending into the lipid bilayer .


Chemical Reactions Analysis

The interaction of the small peptide hormone glucagon with glucagon receptor (GCGR) stimulates the release of glucose from the hepatic cells during fasting . Inhibiting the interaction between glucagon and its receptor has been reported to control hepatic glucose overproduction .

Wissenschaftliche Forschungsanwendungen

  • Small molecule GCGRAs, such as LY2409021, are being explored as a potential new treatment for diabetes. These antagonists work by blocking the action of the glucagon peptide, leading to reduced hepatic glucose production and lower blood glucose levels (Filipski, 2015).

  • Treatment with LY2409021, a novel glucagon receptor antagonist, has been associated with changes in hepatic fat and other safety variables in patients with type 2 diabetes, indicating a complex benefit-risk profile for its chronic use (Guzman et al., 2017).

  • The antagonist Bay 27-9955 has been shown to effectively blunt the effects of glucagon in humans, suggesting its potential as a therapeutic agent for Type II diabetes (Petersen & Sullivan, 2001).

  • Peptide-based glucagon receptor antagonists, such as desHis¹Pro⁴Glu⁹-glucagon, have been found to improve glucose tolerance without causing significant changes in insulin sensitivity, body weight, or pancreatic morphology in mice. This suggests their safety and effectiveness as potential treatments for type 2 diabetes (Franklin et al., 2014).

  • Glucagon receptor antagonists are being studied for their role in the treatment of hypoglycemia and type 2 diabetes, as well as their potential therapeutic applications in intestinal disorders (Sinclair & Drucker, 2005).

  • In addition to their glucose-lowering effects, glucagon receptor antagonists have been shown to reduce blood glucose levels in diabetic animals without the need for exogenous insulin, demonstrating their potential utility in diabetic treatment (Johnson et al., 1982).

Zukünftige Richtungen

The development of drugs targeting the inhibition of glucagon action has been pondered . In recent years, several attempts to generate small molecules or antibodies that impair glucagon action have been pursued as potential therapeutics for type 2 diabetes . The evolution of glucagon biology has fostered the general perspective that glucagon is a hypoglycemia/fasting-induced hormone that has the primary action of increasing glycemia . This perception has limited the interest in or investigation into the potential benefits of glucagon agonism for the treatment of type 2 diabetes .

Eigenschaften

IUPAC Name

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucagon receptor antagonists 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.